

# Cox-2-IN-47 safety profile and preliminary toxicity data

Author: BenchChem Technical Support Team. Date: December 2025



# Unveiling the Profile of Cox-2-IN-47: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile and preliminary toxicity data for the selective cyclooxygenase-2 (COX-2) inhibitor, **Cox-2-IN-47**, also identified in scientific literature as compound 6c. This document collates available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

## **Core Compound Data**

**Cox-2-IN-47** has emerged from research focused on the development of novel anti-inflammatory and potential anticancer agents.[1][2] The compound is a quinazolinone-tethered phenyl urea derivative.[1][2]



| Identifier        | Value                                                                           | Source         |
|-------------------|---------------------------------------------------------------------------------|----------------|
| Compound Name     | Cox-2-IN-47                                                                     | MedChemExpress |
| Alias             | Compound 6c                                                                     | [1][2]         |
| Chemical Name     | 1-(1-Methyl-4-oxo-2-phenyl-<br>1,4-dihydroquinazolin-3(2H)-<br>yl)-3-phenylurea | [1]            |
| CAS Number        | 2043670-02-4                                                                    | [3][4]         |
| Molecular Formula | C18H18N2O4                                                                      | [3][4]         |
| Molecular Weight  | 326.35 g/mol                                                                    | [4]            |

# **In Vitro Inhibitory Activity**

The primary mechanism of action for **Cox-2-IN-47** is the selective inhibition of the COX-2 enzyme.[4][5][6][7][8][9][10][11] The following table summarizes its in vitro inhibitory concentrations.

| Target | IC50    | Selectivity Index<br>(SI) | Reference |
|--------|---------|---------------------------|-----------|
| COX-2  | 0.03 μΜ | >227                      | [1][2]    |
| COX-1  | >6.8 μM | [1][2]                    |           |
| 15-LOX | 1.36 μΜ | [1][2]                    |           |

Note: The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2 over COX-1.

# **Preliminary Biological Activity**

Beyond its enzymatic inhibition, **Cox-2-IN-47** has demonstrated further biological effects in preliminary studies.



| Activity             | Observation                                                                                                                                                  | Reference     |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Antiedema Activity   | The compound has been noted to possess antiedema properties.                                                                                                 | [4][5][8][11] |
| Anti-inflammatory    | As a potent COX-2 inhibitor, it is expected to have significant anti-inflammatory effects.                                                                   | [1][2]        |
| Anticancer Potential | The originating study investigated its potential as a triple-targeting agent against mutant EGFR, COX-2, and 15-LOX, suggesting a role in oncology research. | [1][2]        |

At present, publicly available, quantitative in vivo safety and toxicity data, such as LD50 values, are limited. The characterization of **Cox-2-IN-47** is primarily in the preclinical, in vitro stage.

# **Signaling Pathway and Mechanism of Action**

**Cox-2-IN-47** exerts its primary anti-inflammatory effect by selectively blocking the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The originating study also positions it as a multi-target agent, though the COX-2 pathway is the most clearly defined.



Inflammatory Stimuli (e.g., Cytokines, Growth Factors)



Click to download full resolution via product page

COX-2 inhibition pathway of Cox-2-IN-47.

## **Experimental Protocols**

The following methodologies are based on the procedures described in the primary literature for the characterization of **Cox-2-IN-47** (compound 6c).[1][2]

### In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the inhibitor.





Click to download full resolution via product page

Workflow for the in vitro COX inhibition assay.

#### Protocol Summary:

- Enzyme Preparation: Human recombinant COX-1 or COX-2 enzyme is incubated with heme cofactor in a reaction buffer.
- Inhibitor Addition: Various concentrations of Cox-2-IN-47 are added to the enzyme preparation and pre-incubated.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
- Reaction Termination: After a set incubation period (e.g., 2 minutes at 37°C), the reaction is stopped, typically by adding a strong acid.
- Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme Immunoassay (EIA) kit.
- Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.



### **Conclusion and Future Directions**

Cox-2-IN-47 (compound 6c) is a potent and highly selective COX-2 inhibitor with an in vitro IC50 value of 0.03  $\mu$ M.[1][2] Its high selectivity suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs, a characteristic that warrants further investigation. The compound's demonstrated antiedema activity and its origin in a study targeting cancer-related pathways highlight its potential for broader therapeutic applications.[1] [2][5][11]

Future research should focus on comprehensive in vivo studies to establish a full pharmacokinetic and pharmacodynamic profile, as well as formal toxicological assessments to determine its safety for potential clinical development. The exploration of its efficacy in models of inflammation, pain, and specific cancers is also a logical next step.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. Triple targeting of mutant EGFRL858R/T790M, COX-2, and 15-LOX: design and synthesis
  of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer
  evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2-IN-47 2043670-02-4 | MCE [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cox 2 in 2 TargetMol Chemicals [targetmol.com]
- 7. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitguimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]





**BENCH** 

- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Cox-2-IN-47 safety profile and preliminary toxicity data].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610659#cox-2-in-47-safety-profile-and-preliminary-toxicity-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com